molecular formula C10H11Cl2N3O2 B11815418 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride

2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride

Cat. No.: B11815418
M. Wt: 276.12 g/mol
InChI Key: NUQZSHJNDZEZMW-UHFFFAOYSA-N
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Description

2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride is a compound that features a pyridine ring and an imidazole ring connected via an acetic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • 2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride
  • 2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid dihydrochloride

Comparison: 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride is unique due to the specific positioning of the pyridine and imidazole rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

2-(2-pyridin-4-ylimidazol-1-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C10H9N3O2.2ClH/c14-9(15)7-13-6-5-12-10(13)8-1-3-11-4-2-8;;/h1-6H,7H2,(H,14,15);2*1H

InChI Key

NUQZSHJNDZEZMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CN2CC(=O)O.Cl.Cl

Origin of Product

United States

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